2-methyl-5H-pyrrolo[3,2-d]pyrimidine
Description
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H7N3/c1-5-9-4-7-6(10-5)2-3-8-7/h2-4,8H,1H3 |
InChI Key |
YAMSVLWOGCBDCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)C=CN2 |
Origin of Product |
United States |
Preparation Methods
Condensation of Diaminopyrimidines with α-Bromoaldehydes
A widely reported approach to synthesize pyrrolo[3,2-d]pyrimidine derivatives involves the condensation of 2,4-diamino-6-hydroxypyrimidine with α-bromoaldehydes under mild conditions. This method, adapted from protocols by Secrist III and others, enables the formation of the pyrrolo[3,2-d]pyrimidine nucleus efficiently.
-
- React 2,4-diamino-6-hydroxypyrimidine with an α-bromoaldehyde in the presence of potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
- Stir the mixture at room temperature for several hours (typically 4 hours).
- The product precipitates upon addition of water, allowing isolation by filtration and purification by flash chromatography.
-
- Yields around 40-80% have been reported depending on substituents and reaction conditions.
-
- The α-bromoaldehyde intermediates can be synthesized by bromination of propionaldehydes with 5,5-dibromobarbituric acid.
- The reaction temperature and solvent choice are critical for regiospecificity and yield.
- This method has been used to prepare bioactive pyrrolo[3,2-d]pyrimidine derivatives with antifolate activity.
Halogenation and Subsequent Functionalization
Another approach involves the halogenation of intermediate pyrrolo[3,2-d]pyrimidines followed by nucleophilic substitution or coupling reactions.
-
- Halogenating agents such as elemental bromine, chlorine, iodine, or N-halosuccinimides are used to selectively halogenate the pyrrolo[3,2-d]pyrimidine ring.
- Typical solvents include C1-C4 alcohols, acetonitrile, dimethylformamide (DMF), or dimethylacetamide (DMA).
- Reaction temperatures range from 25°C to 100°C, with 70-90°C preferred for completion.
Coupling Using Alkyl Sulfone or Sulfoxide Substituted Pyrrolo[3,2-d]pyrimidines
A more recent and scalable method involves the use of alkyl sulfone or sulfoxide substituted pyrrolo[3,2-d]pyrimidines as coupling partners with heteroaryl amines.
-
- The sulfone or sulfoxide group acts as a leaving group, enhancing coupling efficiency compared to chloro-substituted analogs.
- The reaction is typically performed in tetrahydrofuran (THF) at low temperatures (~5°C) using strong bases such as lithium hexamethyldisilazide (LiHMDS).
- The stoichiometry favors an excess of amine (amine to sulfone ratio ≥ 2:1 or 3:1) to drive the reaction to completion.
- The process involves a multi-step synthesis of the sulfone/sulfoxide intermediate from esters or aldehydes, often telescoped to minimize isolations and maximize yield.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Temperature Range | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Condensation of 2,4-diamino-6-hydroxypyrimidine with α-bromoaldehydes | 2,4-diamino-6-hydroxypyrimidine, α-bromoaldehyde | K2CO3, DMSO, aqueous work-up | Room temp (~25°C) | 40 - 80 | Regiospecific; used for antifolate derivatives |
| Halogenation followed by nucleophilic substitution | Pyrrolo[3,2-d]pyrimidine intermediates | Elemental halogens or N-halosuccinimides; solvents like DMF, DMSO | 25°C - 100°C (70-90°C preferred) | Variable, often high | Enables 5-substitution; solvent choice critical |
| Coupling via alkyl sulfone/sulfoxide intermediates | Alkyl sulfone/sulfoxide pyrrolo[3,2-d]pyrimidines, heteroaryl amines | LiHMDS, THF, low temp (~5°C), excess amine | ~5°C | >50% per step | Scalable, no chromatography, low Pd contamination |
Full Research Findings and Considerations
The condensation approach is well-documented for synthesizing the pyrrolo[3,2-d]pyrimidine core with various substituents, providing a foundation for medicinal chemistry exploration.
Halogenation methods allow for further functionalization, critical for diversifying the chemical space around the core scaffold.
The sulfone/sulfoxide coupling strategy represents an industrially viable route with advantages in yield, purity, and scalability, suitable for large-scale synthesis of 2-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives.
Reaction conditions such as solvent choice, temperature, and reagent stoichiometry significantly influence the reaction outcome and must be optimized for each target derivative.
Analytical characterization of intermediates and final products typically involves nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and elemental analysis to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as oxone in DMF.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, often using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Halogenated derivatives, cyclopentylamine, DIPEA, EtOAc, room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-methyl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Biology: The compound has been studied for its potential as a kinase inhibitor and apoptosis inducer.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, leading to the induction of apoptosis in cancer cells . The compound can bind to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights structural differences and key properties of 2-methyl-5H-pyrrolo[3,2-d]pyrimidine and analogous compounds:
Key Observations :
- Ring Fusion Position : Compounds with [3,2-d] vs. [2,3-d] fusion (e.g., this compound vs. LY231514) exhibit distinct biological targets due to altered electronic distribution and steric effects .
- Substituent Effects : Chloro (2-Cl) and bromo (5-Br) groups enhance electrophilic reactivity, enabling further derivatization, whereas methyl (2-CH₃) groups improve metabolic stability .
- Biological Activity : LY231514’s polyglutamatable side chain allows multi-enzyme inhibition (TS, DHFR, GARFT), while 2-methyl derivatives rely on direct interactions with one-carbon metabolism enzymes .
Physicochemical and Pharmacokinetic Profiles
- Solubility : Water-soluble derivatives (e.g., N,2-dimethyl-N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride) are achieved through amine salt formation, critical for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
